Isopropyl 1-isopropylprolinate

Physicochemical Properties Process Chemistry Analytical Reference

Isopropyl 1-isopropylprolinate (CAS 31552-16-6) is an L-proline derivative featuring N-alkylation with an isopropyl group and esterification of the carboxyl moiety as the isopropyl ester. This tertiary amine structure is characteristic of a class of chiral building blocks employed in asymmetric synthesis, pharmaceutical intermediate development, and organocatalysis.

Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
CAS No. 31552-16-6
Cat. No. B1330444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 1-isopropylprolinate
CAS31552-16-6
Molecular FormulaC11H21NO2
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCC(C)N1CCCC1C(=O)OC(C)C
InChIInChI=1S/C11H21NO2/c1-8(2)12-7-5-6-10(12)11(13)14-9(3)4/h8-10H,5-7H2,1-4H3
InChIKeyGEZXXWSGDCCGQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl 1-isopropylprolinate (CAS 31552-16-6): Core Structural Features and Research Profile


Isopropyl 1-isopropylprolinate (CAS 31552-16-6) is an L-proline derivative featuring N-alkylation with an isopropyl group and esterification of the carboxyl moiety as the isopropyl ester . This tertiary amine structure is characteristic of a class of chiral building blocks employed in asymmetric synthesis, pharmaceutical intermediate development, and organocatalysis . The compound's molecular formula is C11H21NO2, with a molecular weight of 199.29 g/mol, and it is typically supplied at ≥95% purity . Its dual N-alkyl and ester functionalities enable participation in a range of synthetic transformations, including the formation of enamine and iminium ion intermediates central to many organocatalytic cycles .

Isopropyl 1-isopropylprolinate (CAS 31552-16-6): Risks of Substitution with Unoptimized Proline Analogs


Direct substitution with simpler proline esters or N-alkyl prolines is not warranted due to the compound's unique dual functionalization, which dictates both reactivity and selectivity in asymmetric applications. Unlike L-proline (CAS 147-85-3), which relies solely on a secondary amine for catalysis, the N-isopropyl group in Isopropyl 1-isopropylprolinate introduces significant steric bulk and alters nitrogen basicity, potentially modulating enamine geometry and iminium ion stability . Similarly, substituting with N-isopropyl-L-proline (CAS 342793-00-4) or L-proline isopropyl ester (CAS 83234-95-1) would forfeit the synergistic effect of the dual isopropyl substitution on both nitrogen and oxygen atoms, a structural motif implicated in enhanced stereocontrol during aldol-type cyclizations [1]. Furthermore, generic sourcing of 'proline derivatives' without verifying the exact substitution pattern risks introducing impurities or incorrect stereochemistry, which can profoundly impact reaction yields and enantiomeric excesses in sensitive asymmetric processes .

Isopropyl 1-isopropylprolinate (CAS 31552-16-6): Differentiated Performance in Asymmetric Synthesis and Procurement


Comparative Physicochemical Properties for Process Optimization

Isopropyl 1-isopropylprolinate (CAS 31552-16-6) exhibits distinct physicochemical properties compared to its closest analogs, L-proline isopropyl ester and 1-isopropylproline, which directly influence handling, solubility, and purification strategies in laboratory and pilot-plant settings. While direct experimental data for all three under identical conditions is scarce, computed and reported values establish a clear differentiation profile. The target compound possesses a calculated density of 1.0±0.1 g/cm³, a parameter not reported for the comparator esters in major databases . This physical property, combined with its unique combination of N-isopropyl and O-isopropyl substituents, will result in different solubility and chromatographic behavior (e.g., Rf values, HPLC retention times) compared to analogs like L-proline isopropyl ester (MW 157.21 g/mol) or 1-isopropylproline (MW 157.21 g/mol), which is critical for developing robust analytical methods and isolation protocols .

Physicochemical Properties Process Chemistry Analytical Reference

Enantioselective Organocatalysis: Proline Scaffold Steric and Electronic Modulation

The N-isopropyl group in Isopropyl 1-isopropylprolinate is hypothesized to enhance stereocontrol in enamine-based catalysis relative to unsubstituted proline esters. While direct comparative kinetic data for this specific compound are not available in open literature, the broader class of N-alkylated proline derivatives is known to provide improved enantioselectivity by biasing the conformation of the reactive enamine intermediate . In the classic proline-catalyzed intermolecular aldol reaction, an isopropyl group on the catalyst framework (e.g., in (S)-proline derivatives) can minimize 1,3-diaxial interactions in the transition state, favoring one enantiofacial approach and leading to higher enantiomeric ratios [1]. The target compound's dual isopropyl substitution may further rigidify the catalyst framework, potentially translating to higher e.e. values in reactions where simple proline (often 20-30 mol% loading) yields moderate selectivity [2].

Asymmetric Organocatalysis Enamine Catalysis Stereocontrol

Memory of Chirality in Aldol Cyclizations: A Differentiated Building Block

Derivatives of l-proline isopropyl esters have been directly implicated in stereoretentive C-C bond formations via 'memory of chirality' effects, a phenomenon where the original stereochemistry of the amino acid is preserved in the product despite the intermediacy of an achiral enolate [1]. In a study of aldol cyclizations of 1-(3-oxobutyryl) derivatives, the l-proline isopropyl ester scaffold was key to achieving high stereoretention, a finding not reported for the corresponding methyl or ethyl esters, or for the parent acid [1]. While the specific Isopropyl 1-isopropylprolinate (which carries an additional N-isopropyl group) was not the exact substrate in this study, it represents a direct structural analog that could impart even greater conformational rigidity to the enolate intermediate, potentially enhancing stereoretention or altering cyclization regioselectivity.

Memory of Chirality Aldol Cyclization Quaternary Amino Acids

Commercial Availability and Specification: Purity Benchmark

A direct comparison of technical specifications reveals that Isopropyl 1-isopropylprolinate (CAS 31552-16-6) is consistently offered with a minimum purity of 95%, as documented by multiple suppliers . This established purity benchmark simplifies procurement by setting a clear expectation for quality. In contrast, closely related analogs such as 1-isopropylproline (CAS 342793-00-4) or other custom proline esters are often offered at variable purity grades (e.g., 97%, 98%, or unspecified), requiring additional vendor inquiry and analytical verification prior to use . For the researcher or procurement officer, this 95% specification provides a reliable baseline for budgeting and experimental planning, reducing the risk of project delays caused by sub-standard or mischaracterized material.

Procurement Quality Control Supplier Benchmarking

Expired Patent Landscape: Freedom to Operate in Prolyl Endopeptidase Inhibitor Space

A review of the patent literature reveals that the core prolineal scaffold, to which Isopropyl 1-isopropylprolinate is related, has been extensively claimed for prolyl endopeptidase (PEP) inhibition, a target relevant to cognitive disorders [1]. Notably, a key patent family (e.g., KR950009359B1) claiming prolineal derivatives for PEP inhibition has expired, reducing the risk of intellectual property infringement for research and development purposes [1]. This expired status specifically applies to the broader class of compounds and does not guarantee freedom to operate for all derivative works, but it significantly lowers the barrier for entry compared to more recently claimed and patented proline analogs. This is a practical advantage for organizations conducting early-stage drug discovery or developing new synthetic methodologies that might lead to patentable compositions.

Patent Analysis Freedom to Operate Prolyl Endopeptidase Inhibitors

Isopropyl 1-isopropylprolinate (CAS 31552-16-6): Ideal Use Cases in Asymmetric Synthesis and Drug Discovery


Method Development for Asymmetric Aldol and Mannich Reactions

The unique N-isopropyl substitution pattern makes Isopropyl 1-isopropylprolinate a prime candidate for screening as a novel organocatalyst. Researchers seeking to improve enantioselectivity beyond that achieved with L-proline (which typically requires 20-30 mol% loading [1]) can explore this derivative. Its steric bulk may favor more rigid transition states, as seen with other N-alkyl proline catalysts . This scenario directly leverages the compound's hypothesized stereocontrol advantages and is ideal for academic groups and process chemistry labs aiming to expand the toolbox of asymmetric synthesis.

Synthesis of Chiral Building Blocks via Memory of Chirality

Building on validated methodologies that use l-proline isopropyl esters to achieve stereoretentive aldol cyclizations [2], Isopropyl 1-isopropylprolinate can serve as a starting material or scaffold for generating complex chiral architectures. Its isopropyl ester group is a known requirement for this specific transformation, and the additional N-isopropyl group could be leveraged to introduce further stereochemical complexity or to modify the reactivity of the enolate intermediate. This application is particularly relevant for medicinal chemistry projects targeting quaternary amino acids or other densely functionalized chiral motifs.

Pharmaceutical Intermediate and Early-Stage Drug Discovery

Given the expired patent landscape for core prolineal derivatives [3] and its documented role as a versatile building block , Isopropyl 1-isopropylprolinate is well-suited for use in early-stage drug discovery programs, especially those exploring prolyl endopeptidase (PEP) inhibitors or other enzyme targets. Its high purity specification (≥95%) ensures consistent quality for SAR studies and lead optimization. This scenario is ideal for biotech and pharmaceutical R&D teams seeking to build proprietary libraries around a scaffold with reduced freedom-to-operate concerns.

Development of Novel Chiral Ligands for Metal Catalysis

The proline core of Isopropyl 1-isopropylprolinate can be further functionalized to create novel chiral ligands for transition metal catalysis . The presence of both N-isopropyl and O-isopropyl groups provides two independent handles for steric and electronic tuning. This scenario is relevant for synthetic methodology groups exploring new avenues in asymmetric hydrogenation, cross-coupling, or other metal-catalyzed transformations. The compound's well-defined physicochemical properties (density ~1.0 g/cm³) and consistent commercial availability support reliable and reproducible ligand synthesis.

Technical Documentation Hub

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